Cas no 3641-13-2 (5-Amino-4H-1,2,4-triazole-3-carboxylic Acid)
5-Amino-4H-1,2,4-triazole-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-4H-1,2,4-triazole-3-carboxylic acid
- 5-Amino-2H-1,2,4-triazole-3-carboxylic acid
- 3-Amino-1,2,4-triazole-5-carboxylic Acid Hemihydrate
- 3-Amino-1,2,4-triazole-5-carboxylic acid
- 1H-5-Amino-1,2,4-trazole-3-caboxylic acid
- 3-Amino-1,2,4-triazole-5-carboxylic acid
- 3-Amino-1H-1,2,4-triazole-5-carboxylic acid
- 5-Amino-2H-[1,2,4]triazole-3-carboxylic acid
- 2-Amino-5-carboxy-1,3,4-triazole
- 3-AMino-1H-1
- 3-amino-2H-1,2,4-triazole-5-carboxylic acid
- 3-Amino-5-carboxy-1H-1,2,4-triazole
- 4-triazole-3-carboxylicacid,5-amino-1h-2
- 4-triazole-5-carboxylic acid
- 5-amino-1,2,4-triazole-3-carboxylic acid
- 5-Carboxy-2-amino-1,
- 5-Amino-1H-1,2,4-triazole-3-carboxylic acid
- 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-
- N0Z8Y9VGO0
- MVRGLMCHDCMPKD-UHFFFAOYSA-N
- s-Triazole-3-carboxylic acid, 5-amino-
- 5-Amino-1H-[1,2,4]triazole-3-carboxylic acid
- 1H-1,4-Triazole-3-carboxylic acid, 5-amino-
- NSC 513580
- NSC-164710
- NSC-513580
- 5-Amino-4H-1,2,4-triazole-3-carboxylic acid, 95%
- 5-Amino-4H-1,2,4-triazole-3-carboxylicacid
- 5-amino-1,2,4-triazole-3-carboxylic
- BS-3092
- DTXSID9063110
- AKOS000296694
- 344330-19-4
- FT-0619956
- NSC 164710
- 5-Carboxy-3-amino-1,2,4-triazole
- AKOS000506777
- 3641-13-2
- MFCD00010620
- SCHEMBL154467
- AMY16024
- NSC513580
- AKOS005699370
- s-Triazole-3-carboxylic acid, 5-amino- (VAN)
- AC-2668
- 3-Amino-1H-1,2,4-triazole-5-carboxylic acid #
- 5-Amino-4H-1 pound not2 pound not4-triazole-3-carboxylic acid
- BB 0221178
- CS-W004714
- MFCD00225624
- A1256
- AKOS000103388
- BB 0259332
- NS00030035
- EN300-33966
- 5-Amino-4H-(1,2,4)triazole-3-carboxylic acid, AldrichCPR
- STR03830
- MFCD00179325
- NSC164710
- Z56922164
- UNII-N0Z8Y9VGO0
- W-106619
- 5-AMINO-(1,3,4)TRIAZOLE-2-CARBOXYLIC ACID
- 3-AMINO-1H-1,2,4-TRIZOLE-5-CARBOXYLIC ACID
- 3-AMINO-5-CARBOXY-1,2,4-TRIAZOLE
- J-017962
- 5-AMINO-3-CARBOXYL-1,2,4-TRIAZOLE
- F14876
- BB 0237735
- EINECS 222-868-1
- NCIOpen2_003620
- 5-ammonio-1H-1,2,4-triazole-3-carboxylate
- STL045903
- STK261353
- DB-229307
- BBL001452
- DB-014232
- 5-Amino-4H-1,2,4-triazole-3-carboxylic Acid
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- MDL: MFCD00225624
- Inchi: 1S/C3H4N4O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H3,4,5,6,7)
- InChI Key: MVRGLMCHDCMPKD-UHFFFAOYSA-N
- SMILES: OC(C1=NC(N)=NN1)=O
Computed Properties
- Exact Mass: 128.03300
- Monoisotopic Mass: 128.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: -0.5
- Topological Polar Surface Area: 105
Experimental Properties
- Color/Form: White or off white crystalline powder
- Density: 1.856
- Melting Point: 178-182 ºC
- Boiling Point: 562.4°C at 760 mmHg
- Flash Point: 293.9 °C
- PSA: 104.89000
- LogP: -0.33370
- Solubility: Uncertain
5-Amino-4H-1,2,4-triazole-3-carboxylic Acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: R36/37/38
- Safety Instruction: S24/25
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Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
5-Amino-4H-1,2,4-triazole-3-carboxylic Acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Amino-4H-1,2,4-triazole-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Fluorochem | 029194-1g |
5-Amino-4H-[1,2,4]triazole-3-carboxylic acid monohydrate |
3641-13-2 | 95% | 1g |
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3641-13-2 | 95% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 029194-25g |
5-Amino-4H-[1,2,4]triazole-3-carboxylic acid monohydrate |
3641-13-2 | 95% | 25g |
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| Fluorochem | 029194-100g |
5-Amino-4H-[1,2,4]triazole-3-carboxylic acid monohydrate |
3641-13-2 | 95% | 100g |
£55.00 | 2022-03-01 | |
| Alichem | A449037771-500g |
5-Amino-4H-1,2,4-triazole-3-carboxylic acid |
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| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20454-1g |
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3641-13-2 | 95% | 1g |
¥14.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20454-5g |
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3641-13-2 | 95% | 5g |
¥20.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20454-10g |
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¥24.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20454-25g |
5-Amino-4H-1,2,4-triazole-3-carboxylic acid |
3641-13-2 | 95% | 25g |
¥29.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20454-100g |
5-Amino-4H-1,2,4-triazole-3-carboxylic acid |
3641-13-2 | 95% | 100g |
¥62.0 | 2024-04-18 |
5-Amino-4H-1,2,4-triazole-3-carboxylic Acid Suppliers
5-Amino-4H-1,2,4-triazole-3-carboxylic Acid Related Literature
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1. Synthesis of nitrogen-rich and thermostable energetic materials based on hetarenecarboxylic acidsCaijin Lei,Hongwei Yang,Qinghua Zhang,Guangbin Cheng Dalton Trans. 2021 50 14462
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Serena Massari,Jenny Desantis,Giulio Nannetti,Stefano Sabatini,Sara Tortorella,Laura Goracci,Violetta Cecchetti,Arianna Loregian,Oriana Tabarrini Org. Biomol. Chem. 2017 15 7944
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Dongxu Chen,Jiangshan Zhao,Hongwei Yang,Hao Gu,Guangbin Cheng New J. Chem. 2021 45 18059
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Dongxu Chen,Jiangshan Zhao,Hongwei Yang,Hao Gu,Guangbin Cheng New J. Chem. 2021 45 18059
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Eduardo Guimar?es Vieira,Rodrigo Bernardi Miguel,Daniel Rodrigues da Silva,Rodrigo Boni Fazzi,Ricardo Alexandre Alves de Couto,Jayr Henrique Marin,Marcia Laudelina Arruda Temperini,Jorge da Silva Shinohara,Henrique Eisi Toma,Lilian Cristina Russo,Yuli Thamires Magalh?es,Newton Luiz Dias Filho,Fábio Luiz Forti,Ana Maria da Costa Ferreira New J. Chem. 2019 43 386
Additional information on 5-Amino-4H-1,2,4-triazole-3-carboxylic Acid
Introduction to 5-Amino-4H-1,2,4-triazole-3-carboxylic Acid (CAS No. 3641-13-2)
5-Amino-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound belonging to the triazole family, characterized by a fused ring system containing nitrogen atoms. This compound, identified by its Chemical Abstracts Service (CAS) number 3641-13-2, has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. The presence of both amino and carboxylic acid functional groups makes it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.
The molecular structure of 5-amino-4H-1,2,4-triazole-3-carboxylic acid consists of a triazole ring substituted with an amino group at the 5-position and a carboxylic acid moiety at the 3-position. This configuration endows the compound with unique chemical properties that facilitate its incorporation into more complex molecular architectures. The triazole core is known for its stability and ability to participate in hydrogen bonding, making it a common motif in drug design. Additionally, the carboxylic acid group provides opportunities for further functionalization through esterification, amidation, or salt formation, enhancing its utility in synthetic chemistry.
In recent years, 5-amino-4H-1,2,4-triazole-3-carboxylic acid has been extensively studied for its potential applications in the development of novel therapeutic agents. Research has highlighted its role as a precursor in the synthesis of antimicrobial and antiviral compounds. The triazole ring is particularly noteworthy for its broad-spectrum activity against various pathogens, including bacteria and fungi. Furthermore, the amino group at the 5-position can be exploited to develop protease inhibitors, which are crucial in treating inflammatory and infectious diseases.
One of the most compelling aspects of 5-amino-4H-1,2,4-triazole-3-carboxylic acid is its versatility in medicinal chemistry. The compound serves as a key building block for designing molecules with enhanced pharmacokinetic properties. For instance, derivatives of this scaffold have been investigated for their potential as kinase inhibitors, which play a pivotal role in cancer therapy. The ability to modify both the amino and carboxylic acid groups allows researchers to fine-tune solubility, bioavailability, and target specificity.
Recent advancements in computational chemistry have further accelerated the exploration of 5-amino-4H-1,2,4-triazole-3-carboxylic acid derivatives. Molecular modeling studies have identified promising lead compounds with improved binding affinities to biological targets. These virtual screening approaches have been complemented by experimental validation, leading to the discovery of several novel drug candidates. The integration of machine learning algorithms has also enabled the prediction of pharmacological properties with higher accuracy, streamlining the drug discovery process.
The synthesis of 5-amino-4H-1,2,4-triazole-3-carboxylic acid itself is an area of active investigation. Traditional synthetic routes involve multi-step processes that may require harsh conditions or expensive reagents. However, recent methodologies have focused on greener and more efficient approaches. For example, catalytic hydrogenation and microwave-assisted synthesis have been employed to improve yields and reduce reaction times. These innovations align with the growing emphasis on sustainable chemistry practices in pharmaceutical manufacturing.
The biological activity of 5-amino-4H-1,2,4-triazole-3-carboxylic acid has been further explored through structural analog studies. By varying substituents on the triazole ring or introducing additional functional groups at different positions, researchers have uncovered new pharmacological profiles. Notably, certain derivatives exhibit significant anti-inflammatory effects by modulating cytokine production pathways. This has opened up avenues for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis.
In conclusion,5-amino-4H-1,2,4-triazole-3-carboxylic acid (CAS No. 3641-13-2) represents a structurally intriguing compound with immense potential in pharmaceutical research. Its unique chemical properties and biological activities make it a valuable asset in drug development pipelines targeting various diseases. As research continues to evolve,the applications of this compound are expected to expand,driven by innovative synthetic strategies and computational tools.
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